![molecular formula C12H7N3O3S B13386915 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13386915.png)
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of a thieno[3,2-d]pyrimidine precursor with a nitrophenyl derivative. One common method includes the use of a cyclization reaction where a thieno[3,2-d]pyrimidine intermediate is reacted with 4-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group plays a crucial role in this binding due to its electron-withdrawing properties, which enhance the compound’s affinity for the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine core, offering different biological activities.
Pyrimido[4,5-b]quinoline derivatives: These compounds feature a quinoline ring fused to the pyrimidine core, providing unique electronic properties.
Uniqueness
6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one is unique due to its thieno[3,2-d]pyrimidine core combined with a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science .
Properties
Molecular Formula |
C12H7N3O3S |
|---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H7N3O3S/c16-12-11-9(13-6-14-12)5-10(19-11)7-1-3-8(4-2-7)15(17)18/h1-6H,(H,13,14,16) |
InChI Key |
DNYKNCNWAOGKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
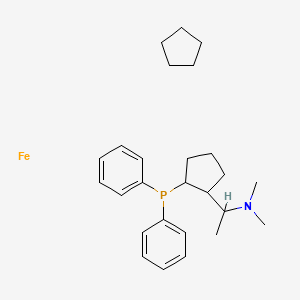

![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
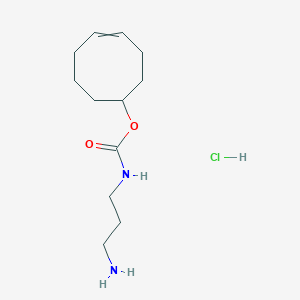
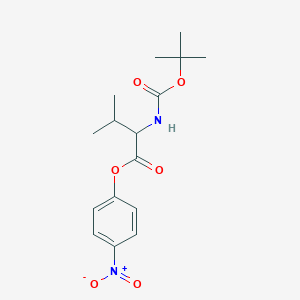
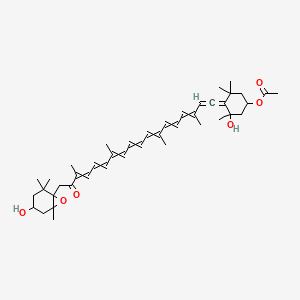
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
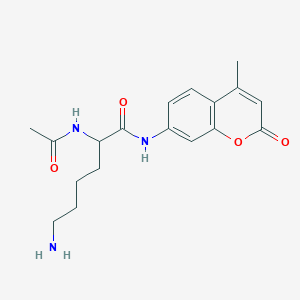
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)


